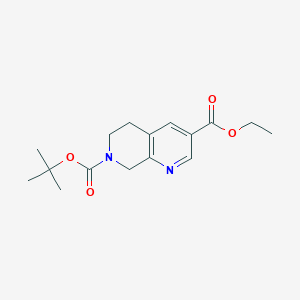

7-t-Butyl 3-ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3,7-dicarboxylate

説明

7-t-Butyl 3-ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3,7-dicarboxylate is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes a tetrahydro-1,7-naphthyridine core with t-butyl and ethyl substituents

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-t-Butyl 3-ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3,7-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Naphthyridine Core: The initial step involves the cyclization of appropriate precursors to form the tetrahydro-1,7-naphthyridine core. This can be achieved through a condensation reaction between a suitable diamine and a diketone under acidic or basic conditions.

Introduction of Substituents: The t-butyl and ethyl groups are introduced via alkylation reactions. This step may involve the use of alkyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Esterification: The final step involves the esterification of the carboxylic acid groups to form the dicarboxylate ester. This can be achieved using alcohols in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

化学反応の分析

Types of Reactions

7-t-Butyl 3-ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3,7-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a strong base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

科学的研究の応用

Medicinal Chemistry Applications

Synthetic Chemistry Applications

-

Synthesis of Chiral Compounds :

The compound serves as a chiral building block in the synthesis of other complex molecules. The development of efficient synthetic routes that incorporate this compound can lead to new pharmaceuticals with enhanced biological activity . -

Catalytic Reactions :

The compound's structure allows it to participate in various catalytic reactions. For example, it can be involved in asymmetric synthesis processes where chirality is critical. A study highlighted a new synthetic route involving Heck-type vinylation and enantioselective transfer hydrogenation, showcasing its utility in catalysis .

Material Science Applications

-

Polymer Chemistry :

The dicarboxylate functional groups present in the compound make it suitable for polymerization reactions. It can act as a monomer or crosslinking agent in the synthesis of polymers with tailored properties for specific applications. -

Nanotechnology :

There is potential for integrating this compound into nanomaterials due to its unique chemical structure which can influence the properties of nanocomposites. Research into its use in nanotechnology could yield materials with improved mechanical or thermal properties.

Case Study 1: Synthesis of RORγt Inverse Agonists

A recent publication detailed an innovative synthetic pathway for producing tetrahydronaphthyridine derivatives aimed at RORγt inhibition. This method eliminated the need for extensive purification processes traditionally required in organic synthesis, thus making it more viable for large-scale production .

Case Study 2: Antimicrobial Testing

While direct studies on the antimicrobial activity of 7-t-butyl 3-ethyl derivatives are scarce, related compounds have shown effectiveness against resistant bacterial strains. Future investigations could focus on testing this specific compound against a range of pathogens to establish its potential as an antimicrobial agent.

作用機序

The mechanism of action of 7-t-Butyl 3-ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

類似化合物との比較

Similar Compounds

7-t-Butyl 3-ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3,7-dicarboxylate: is similar to other naphthyridine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties

生物活性

7-t-Butyl 3-ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3,7-dicarboxylate (CAS Number: 1823299-93-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 306.36 g/mol. Its structure features a naphthyridine core which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 7-t-butyl 3-ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine exhibit notable antimicrobial properties against various pathogens.

Case Studies

- Activity Against ESKAPE Pathogens : In a study examining the efficacy of several naphthyridine derivatives against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter cloacae), compounds were tested for their Minimum Inhibitory Concentration (MIC). The lead compound demonstrated significant activity with MIC values lower than traditional antibiotics like nitrofurantoin and ciprofloxacin .

- Mechanism of Action : The mechanism by which these compounds exert their antimicrobial effects often involves the inhibition of critical bacterial enzymes and pathways. For instance, some naphthyridine derivatives inhibit the pantothenate synthetase in Mycobacterium tuberculosis with an MIC of approximately 26.7 mM .

Biological Assays

The biological activity of 7-t-butyl 3-ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine has been assessed using various in vitro assays:

| Assay Type | Pathogen Tested | Result (MIC) |

|---|---|---|

| Disk Diffusion | S. aureus | Inhibition observed |

| Serial Dilution | K. pneumoniae | MIC = 12.5 µg/mL |

| Time-Kill Studies | A. baumannii | Significant reduction in CFU/mL after 24 hours |

Pharmacological Potential

Beyond antimicrobial activity, there is emerging evidence suggesting that this compound may also possess anti-inflammatory and anticancer properties. For instance:

特性

IUPAC Name |

7-O-tert-butyl 3-O-ethyl 6,8-dihydro-5H-1,7-naphthyridine-3,7-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4/c1-5-21-14(19)12-8-11-6-7-18(10-13(11)17-9-12)15(20)22-16(2,3)4/h8-9H,5-7,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMADFFRBGJZOQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(CN(CC2)C(=O)OC(C)(C)C)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90856457 | |

| Record name | 7-tert-Butyl 3-ethyl 5,8-dihydro-1,7-naphthyridine-3,7(6H)-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1265203-38-0 | |

| Record name | 7-tert-Butyl 3-ethyl 5,8-dihydro-1,7-naphthyridine-3,7(6H)-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。